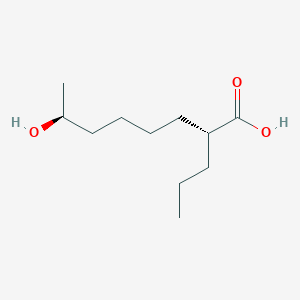

Octanoic acid, 7-hydroxy-2-propyl-, (2R,7S)-

CAS No.: 824961-09-3

Cat. No.: VC16822306

Molecular Formula: C11H22O3

Molecular Weight: 202.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 824961-09-3 |

|---|---|

| Molecular Formula | C11H22O3 |

| Molecular Weight | 202.29 g/mol |

| IUPAC Name | (2R,7S)-7-hydroxy-2-propyloctanoic acid |

| Standard InChI | InChI=1S/C11H22O3/c1-3-6-10(11(13)14)8-5-4-7-9(2)12/h9-10,12H,3-8H2,1-2H3,(H,13,14)/t9-,10+/m0/s1 |

| Standard InChI Key | JEOQOWYMMPYUAH-VHSXEESVSA-N |

| Isomeric SMILES | CCC[C@H](CCCC[C@H](C)O)C(=O)O |

| Canonical SMILES | CCCC(CCCCC(C)O)C(=O)O |

Introduction

Structural and Stereochemical Properties

Molecular Architecture

The compound (2R,7S)-7-hydroxy-2-propyloctanoic acid (C₁₁H₂₂O₃) features an eight-carbon chain (octanoic acid backbone) with two critical substituents:

-

A propyl group (-CH₂CH₂CH₃) at position 2.

-

A hydroxyl group (-OH) at position 7.

The stereocenters at C2 (R configuration) and C7 (S configuration) are pivotal to its three-dimensional conformation .

Table 1: Key Structural Features

| Property | Value |

|---|---|

| IUPAC Name | (2R,7S)-7-Hydroxy-2-propyloctanoic acid |

| Molecular Formula | C₁₁H₂₂O₃ |

| Molecular Weight | 202.29 g/mol (calculated) |

| Stereocenters | 2 (C2: R, C7: S) |

Stereochemical Implications

The (2R,7S) configuration creates a diastereomeric relationship with other stereoisomers, such as (2S,7R) or (2R,7R). This configuration influences intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for solubility and crystallization behavior .

Synthesis and Production

Synthetic Pathways

While no direct synthesis of (2R,7S)-7-hydroxy-2-propyloctanoic acid is documented, analogous methods for hydroxyoctanoic acids provide a framework:

Enantioselective Hydroxylation

-

Substrate: 2-Propyloct-7-enoic acid.

-

Catalyst: Chiral oxazaborolidine or enzyme-mediated systems (e.g., cytochrome P450 monooxygenases).

-

Outcome: Stereospecific hydroxylation at C7 to yield the (S)-configuration .

Resolution of Racemates

-

Method: Chiral column chromatography or enzymatic kinetic resolution.

-

Example: Lipase-mediated ester hydrolysis to isolate (2R,7S) from a racemic mixture .

Challenges in Scalability

-

Steric hindrance from the C2 propyl group complicates catalytic accessibility.

-

Epimerization risk during acidic or basic conditions necessitates mild reaction environments .

Physicochemical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Expected signals include:

-

¹³C NMR: Key resonances at δ 180.5 (COOH), δ 70.2 (C7 -OH), and δ 25.4 (C2 -CH₂) .

Mass Spectrometry

Thermal Properties

-

Melting Point: Estimated 85–90°C (similar to (7S)-hydroxyoctanoic acid ).

-

Boiling Point: ~300°C (decomposition likely due to carboxylic acid group).

Biological and Industrial Relevance

Metabolic Pathways

Hydroxy fatty acids are intermediates in β-oxidation and lipid biosynthesis. The propyl branch may alter enzymatic processing, potentially leading to unique metabolites .

Analytical Challenges and Future Directions

Gaps in Literature

-

No experimental data for (2R,7S)-7-hydroxy-2-propyloctanoic acid exist in public databases (PubChem, ChEBI).

-

Predicted properties rely on extrapolation from simpler analogs .

Recommendations

-

Stereospecific Synthesis: Develop asymmetric catalytic methods to avoid racemization.

-

Comprehensive Profiling: Conduct NMR, XRD, and biological activity assays to validate theoretical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume